N-(4-acetylphenyl)formamide
CAS No.: 41656-75-1
Cat. No.: VC8114797
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41656-75-1 |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | N-(4-acetylphenyl)formamide |
| Standard InChI | InChI=1S/C9H9NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-6H,1H3,(H,10,11) |
| Standard InChI Key | GFPJVIAZPWVQRL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC=O |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC=O |
Introduction
N-(4-acetylphenyl)formamide is an organic compound with the molecular formula C9H9NO2. It is a derivative of formamide, where the formyl group is attached to a phenyl ring substituted with an acetyl group at the para position. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)formamide typically involves the N-formylation of 4-acetylaniline using formic acid. This reaction can be catalyzed by various agents, such as polyethylene glycol (PEG-400) or sulfonated rice husk ash (RHA-SO3H), which facilitate the reaction under different conditions, including solvent-free environments.
Synthesis Routes
| Method | Reagents | Conditions |
|---|---|---|
| PEG-400 Catalysis | 4-acetylaniline, formic acid, PEG-400 | Solvent-based, mild temperature |
| RHA-SO3H Catalysis | 4-acetylaniline, formic acid, RHA-SO3H | Solvent-free, elevated temperature |
Types of Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Reduction | Tetrahydroxydiboron, organocatalysts | Corresponding amines |
| Substitution | Nucleophiles or electrophiles | Substituted derivatives |
Biological Activity
Recent studies have highlighted the potential biological activities of N-(4-acetylphenyl)formamide, particularly its anti-proliferative effects against various cancer cell lines. The compound has shown significant inhibition of cell growth across several types of cancer, including leukemia, lung cancer, colon cancer, and melanoma.
Anti-Proliferative Activity
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.72 |
| NCI-H522 (Lung Cancer) | 94.57 |
| HCT-15 (Colon Cancer) | 98.05 |
| SNB-75 (CNS Cancer) | 80.85 |
| MDA-MB-43 (Melanoma) | 95.29 |
| OVCAR-4 (Ovarian Cancer) | 96.33 |
| A498 (Renal Cancer) | 81.27 |
| T-47D (Breast Cancer) | 89.47 |
Industrial Applications
In the industrial sector, N-(4-acetylphenyl)formamide can be used in the synthesis of polymers, resins, and other materials due to its reactivity and functional groups. Its potential applications in materials science are promising, although detailed industrial processes are not widely documented.
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